molecular formula C11H7ClO2 B154300 3-Hydroxynaphthalene-2-carbonyl chloride CAS No. 1734-00-5

3-Hydroxynaphthalene-2-carbonyl chloride

Cat. No. B154300
M. Wt: 206.62 g/mol
InChI Key: RLCZBUOZNFAZLK-UHFFFAOYSA-N
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Patent
US05756757

Procedure details

99.0 g (0.52 mol) of 3-hydroxy-2-naphthoic acid and 1 ml of N,N'-dimethylformamide are initially introduced into 600 ml of chlorobenzene and 68.5 g=42 ml (0.58 mol) of thionyl chloride are added at 40° C. The mixture is subsequently stirred at 40° C. for 1.5 h and excess thionyl chloride is then distilled off in vacuo. 776.8 g of 3-hydroxy-2-naphthoyl chloride are obtained as a clear solution in chlorobenzene.
Quantity
99 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:3]([C:12]([OH:14])=O)=[CH:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2.CN(C=O)C.S(Cl)([Cl:22])=O>ClC1C=CC=CC=1>[OH:1][C:2]1[C:3]([C:12]([Cl:22])=[O:14])=[CH:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2

Inputs

Step One
Name
Quantity
99 g
Type
reactant
Smiles
OC=1C(=CC2=CC=CC=C2C1)C(=O)O
Name
Quantity
1 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
42 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
600 mL
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The mixture is subsequently stirred at 40° C. for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added at 40° C
DISTILLATION
Type
DISTILLATION
Details
excess thionyl chloride is then distilled off in vacuo

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
OC=1C(=CC2=CC=CC=C2C1)C(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 776.8 g
YIELD: CALCULATEDPERCENTYIELD 723%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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